n-Butanesulfonyl fluoride
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to n-Butanesulfonyl fluoride involves several innovative methods, such as the oxidative fluorination process, which is a key technique in preparing compounds with strong electron-withdrawing groups and acidic properties. For example, the efficient synthesis of N-(trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride demonstrates the oxidative fluorination of N-(trifluoromethylsulfinyl)trifluoromethanesulfonamides, showcasing a method that could be analogous to synthesizing n-Butanesulfonyl fluoride (Garlyauskayte et al., 2002).
Molecular Structure Analysis
While specific studies on the molecular structure of n-Butanesulfonyl fluoride were not directly found, the molecular structure analysis of related sulfonyl fluoride compounds can provide insights into their electronic configuration, geometry, and the impact of substituents on their reactivity and stability. Such structural analyses are crucial for understanding the reactivity patterns and designing synthesis pathways for targeted sulfonyl fluoride compounds.
Chemical Reactions and Properties
n-Butanesulfonyl fluoride participates in various chemical reactions due to its reactive sulfonyl fluoride group. It acts as a sulfonylating agent in different organic transformations, contributing to the synthesis of sulfonamides, sulfonyl fluorides, and other sulfonyl derivatives. The copper-catalyzed direct decarboxylative fluorosulfonylation of aliphatic carboxylic acids is an example of its reactivity, offering a method to access diverse sulfonyl fluoride compounds from readily available materials (Ji-Tao Yi et al., 2022).
Physical Properties Analysis
The physical properties of n-Butanesulfonyl fluoride, such as melting and boiling points, solubility, and stability, are significant for its handling and application in chemical synthesis. While specific data for n-Butanesulfonyl fluoride was not identified, the physical properties of similar sulfonyl fluorides indicate that these compounds can vary widely in their physical state and stability, influenced by their molecular structure.
Chemical Properties Analysis
The chemical properties of n-Butanesulfonyl fluoride, including its reactivity, stability, and interaction with various organic and inorganic substrates, are central to its application in organic synthesis. The compound’s ability to act as a sulfonylating agent, participating in sulfur(VI) fluoride exchange reactions, and its role in introducing sulfonyl fluoride groups into organic molecules, highlight its versatile chemical properties. For example, the development of novel synthetic methods for accessing sulfonyl fluorides through electrochemical oxidative coupling showcases the innovative approaches to manipulate the chemical properties of sulfonyl fluoride compounds for synthetic applications (Laudadio et al., 2019).
Scientific Research Applications
4. Synthesis of Aryl and Alkenyl Nonaflates
- Methods of Application: Nonafluorobutanesulfonyl fluoride is used in the synthesis of aryl and alkenyl nonaflates. The fluoride leaving group is readily substituted by nucleophiles such as amines, phenoxides, and enolates, giving sulfonamides, aryl nonaflates, and alkenyl nonaflates, respectively .
- Results or Outcomes: Their resistance to hydrolysis makes nonaflates superior electrophiles in Buchwald-Hartwig couplings, where this side reaction can be deleterious to yields of the desired product .
5. Synthesis of Naphthols
- Summary of Application: Nonafluorobutanesulfonyl fluoride is commonly used in the synthesis of naphthols .
- Methods of Application: When reacting with fatty alcohols, Nonafluorobutanesulfonyl fluoride releases fluoride anions that will attack the back of the neighboring benzoic acid salt (NfO) in a nucleophilic substitution reaction, resulting in a complete fluorination process .
- Results or Outcomes: This unique characteristic of Nonafluorobutanesulfonyl fluoride makes it an excellent reagent for the efficient conversion of alcohols .
6. Rechargeable Lithium Metal Batteries (RLMBs)
- Summary of Application: Nonafluorobutanesulfonyl fluoride is used in the development of safer and high-performing RLMBs .
- Methods of Application: It is used as a solvent, together with lithium (fluorosulfonyl) (n-nonafluorobutanesulfonyl)imide (LiFNFSI) as co-salt and/or electrolyte additive .
- Results or Outcomes: The sulfonamide-based electrolytes exhibit superior flame-retardant abilities and decent ionic conductivities .
7. Synthesis of Bis-nonafluorobutanesulfonimide (Nf2NH)
- Summary of Application: Nonafluorobutanesulfonyl fluoride is used in the synthesis of bis-nonafluorobutanesulfonimide (Nf2NH), a compound with potential applications in various chemical reactions and organic synthesis processes .
- Methods of Application: The fluoride leaving group in nonafluorobutanesulfonyl fluoride is readily substituted by nucleophiles such as amines, phenoxides, and enolates, giving sulfonamides, aryl nonaflates, and alkenyl nonaflates, respectively .
- Results or Outcomes: The synthesis of Nf2NH highlights the unique characteristics of nonafluorobutanesulfonyl fluoride in order to fully leverage its reactivity and achieve optimal results in organic synthesis .
8. Synthesis of Perfluorobutanesulfonic Acid
- Summary of Application: Nonafluorobutanesulfonyl fluoride is used in the synthesis of perfluorobutanesulfonic acid .
- Methods of Application: Hydrolysis by barium hydroxide gives Ba(ONf)2, which upon treatment with sulfuric acid gives perfluorobutanesulfonic acid and insoluble barium sulfate .
- Results or Outcomes: This process demonstrates the versatility of nonafluorobutanesulfonyl fluoride as a reagent in the synthesis of complex molecular structures .
9. Generation of Benzynes
- Summary of Application: Nonafluorobutanesulfonyl fluoride is utilized in the conversion of stable 2-(trimethylsilyl)phenyl trimethylsilyl ethers to benzynes, serving as a key component in a domino reaction process .
- Methods of Application: This compound plays a crucial role in the transformation of the ethers into benzynes through a series of steps involving O-desilylation, O-nonaflylation, and β-elimination under mild conditions .
- Results or Outcomes: Together with tetrabutylammonium triphenyldifluorosilicate (TBAT), nonafluorobutanesulfonyl fluoride facilitates the generation of benzynes, which are highly reactive intermediates .
Safety And Hazards
n-Butanesulfonyl fluoride is classified as a flammable liquid and can cause severe skin burns and eye damage . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
Future Directions
n-Butanesulfonyl fluoride has potential applications in the development of safer and high-performing rechargeable lithium metal batteries (RLMBs) . It can be used as a co-salt and/or electrolyte additive in fluorinated sulfonamide-based electrolytes, which exhibit superior flame-retardant abilities and decent ionic conductivities .
properties
IUPAC Name |
butane-1-sulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FO2S/c1-2-3-4-8(5,6)7/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGWSCVQFRCBSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216207 | |
Record name | 1-Butanesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-Butanesulfonyl fluoride | |
CAS RN |
660-12-8 | |
Record name | 1-Butanesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=660-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Butanesulfonyl fluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000660128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | n-Butanesulfonyl fluoride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176017 | |
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Record name | 1-Butanesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 660-12-8 | |
Source | European Chemicals Agency (ECHA) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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